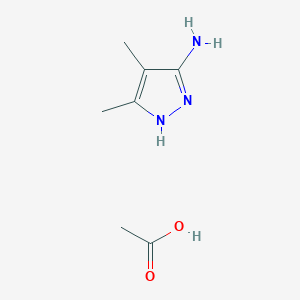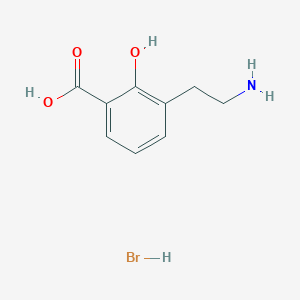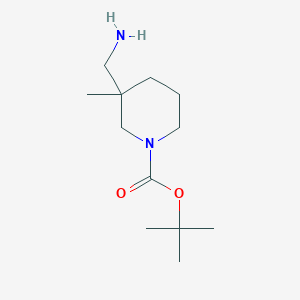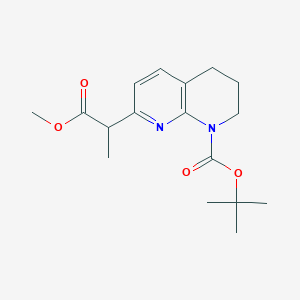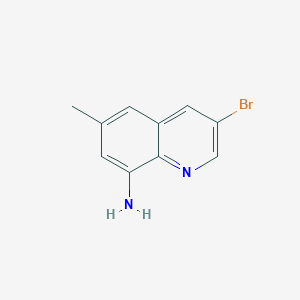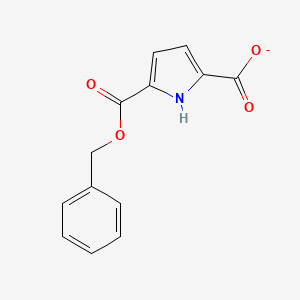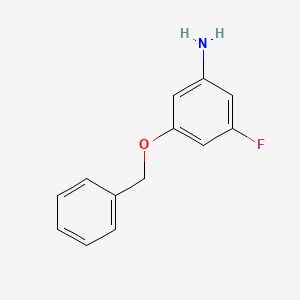
3-Benzyloxy-5-fluoro-phenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Benzyloxy-5-fluoro-phenylamine is a chemical compound with the molecular formula C13H12FNO . It is used as a building block in the synthesis of various chemical compounds .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring attached to an oxygen atom (forming a benzyloxy group), a fluorine atom, and a phenylamine group . The exact structure can be determined using spectroscopic methods .Physical And Chemical Properties Analysis
This compound has a molecular weight of 217.24 g/mol . It is predicted to have a boiling point of 354.9±27.0 °C and a density of 1.202±0.06 g/cm3 . The compound is typically stored at temperatures between 0-5°C .Scientific Research Applications
Pharmacological Properties
- Inhibitor of 5-Lipoxygenase
3-Benzyloxy-5-fluoro-phenylamine derivatives have been studied for their potential as inhibitors of 5-lipoxygenase, a key enzyme in the inflammatory response. A particular derivative showed in vivo potency and improved toxicological profile compared to its predecessor, highlighting its potential as a lead for orally active 5-LO inhibitors (Mano et al., 2004).
Modulation of Sodium Channels
- Influence on Sodium Channel Slow Inactivation
Derivatives containing a benzyloxyphenyl unit were shown to significantly enhance the magnitude of sodium channel slow inactivation, indicating potential applications in modulating sodium channel activity (King et al., 2012).
Cytotoxicity and Antitumor Activity
- Antitumor Potential
Some fluorinated benzothiazoles, including derivatives of this compound, exhibit potent cytotoxic effects against specific cancer cell lines, suggesting their potential use in cancer treatment (Hutchinson et al., 2001).
Fluorescence and Photophysical Applications
- Photophysical Properties
The photophysical properties of certain derivatives have been explored for their potential use as solvatochromic probes in biophysical studies, particularly for assessing the polarity of microenvironments (Guzow et al., 2013).
Synthesis and Chemical Properties
- Facilitation in Synthesis of Other Compounds
The compound has been utilized in the synthesis of various other chemical structures, playing a pivotal role in the development of new pharmacologically active compounds (Gondela & Walczak, 2006).
properties
IUPAC Name |
3-fluoro-5-phenylmethoxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c14-11-6-12(15)8-13(7-11)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQGNCOYPBHWQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

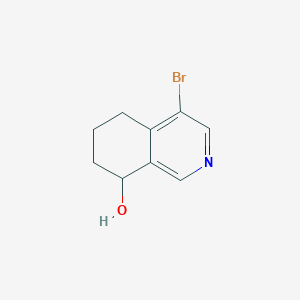
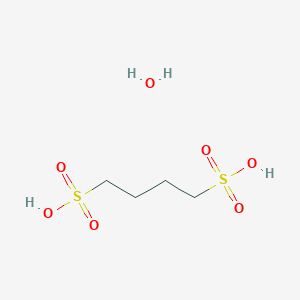
![tert-Butyl 2-(4-fluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1375936.png)
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1375937.png)


